molecular formula C17H10O B13136109 2H-Benzo[7,8]fluoreno[1,2-b]oxirene CAS No. 246-62-8

2H-Benzo[7,8]fluoreno[1,2-b]oxirene

Cat. No.: B13136109
CAS No.: 246-62-8
M. Wt: 230.26 g/mol
InChI Key: JTFNBOVUXWWTRL-UHFFFAOYSA-N
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Description

2H-Benzo[7,8]fluoreno[1,2-b]oxirene is a complex organic compound with the molecular formula C17H10O It is characterized by a fused ring structure that includes both benzene and fluorene moieties, along with an oxirene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzo[7,8]fluoreno[1,2-b]oxirene typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2H-Benzo[7,8]fluoreno[1,2-b]oxirene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxygenated compounds, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2H-Benzo[7,8]fluoreno[1,2-b]oxirene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism by which 2H-Benzo[7,8]fluoreno[1,2-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved can vary depending on the specific application, but generally include modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: A simpler compound with a similar core structure but lacking the oxirene ring.

    Benzofluorene: Another related compound with fused benzene and fluorene rings.

    Oxirene Derivatives: Compounds with similar oxirene rings but different substituents.

Uniqueness

2H-Benzo[7,8]fluoreno[1,2-b]oxirene is unique due to the combination of its fused ring structure and the presence of the oxirene ring. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

246-62-8

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

6-oxapentacyclo[8.8.0.02,8.05,7.011,16]octadeca-1(10),2,5(7),8,11,13,15,17-octaene

InChI

InChI=1S/C17H10O/c1-2-4-11-10(3-1)5-6-12-13-7-8-16-17(18-16)15(13)9-14(11)12/h1-7,9H,8H2

InChI Key

JTFNBOVUXWWTRL-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C3=C(C=C2C4=C1O4)C5=CC=CC=C5C=C3

Origin of Product

United States

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